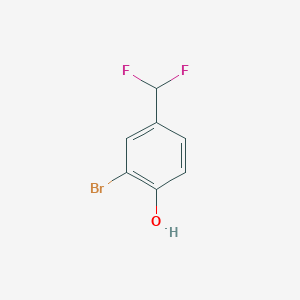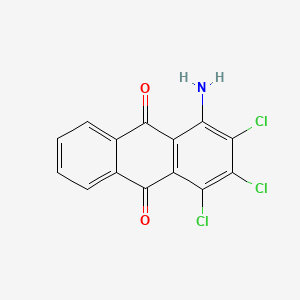
1-Amino-2,3,4-trichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,3,4-trichloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl3NO2 and a molecular weight of 326.56 g/mol It is a derivative of anthraquinone, characterized by the presence of amino and trichloro substituents on the anthracene-9,10-dione core
Vorbereitungsmethoden
The synthesis of 1-Amino-2,3,4-trichloroanthracene-9,10-dione typically involves the chlorination of anthraquinone derivatives followed by amination. One common method includes the reaction of 1,2,3,4-tetrachloroanthraquinone with ammonia under controlled conditions to introduce the amino group . Industrial production methods may involve large-scale chlorination and subsequent amination processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Amino-2,3,4-trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include different anthraquinone derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,3,4-trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-2,3,4-trichloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,3,4-trichloroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Amino-2,3-dichloroanthracene-9,10-dione
- 1-Amino-2,4,5-trichloroanthracene-9,10-dione
- 1-Amino-2,3,4,5-tetrachloroanthracene-9,10-dione
These compounds share similar structural features but differ in the number and position of chloro substituents. The unique combination of amino and trichloro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H6Cl3NO2 |
|---|---|
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
1-amino-2,3,4-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-9-7-8(12(18)11(17)10(9)16)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,18H2 |
InChI-Schlüssel |
HHFOGWSVJWFWEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


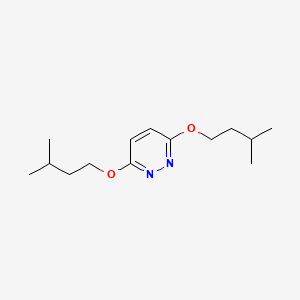
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)

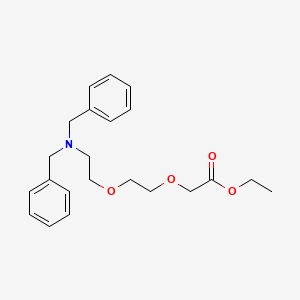
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
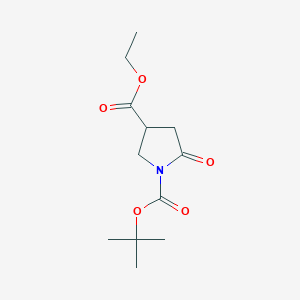
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
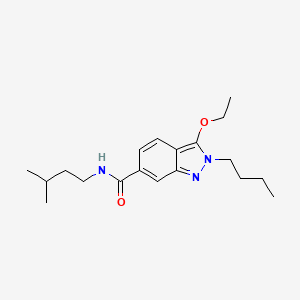
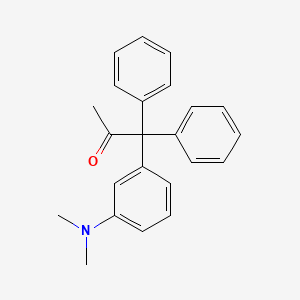

![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)

